4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
CAS No.:
Cat. No.: VC20200349
Molecular Formula: C17H13N3O2S2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O2S2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 4-methyl-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H13N3O2S2/c1-11-2-4-13(5-3-11)15(21)19-20-16(22)14(24-17(20)23)10-12-6-8-18-9-7-12/h2-10H,1H3,(H,19,21)/b14-10- |
| Standard InChI Key | SPJZNIKEJUETGW-UVTDQMKNSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 1,3-thiazolidin-4-one core substituted at position 2 with a thioxo group, at position 3 with a benzamide group (4-methyl-substituted), and at position 5 with a (Z)-configured pyridin-4-ylmethylidene moiety. The planar conformation of the thiazolidinone ring facilitates π-π stacking interactions, while the pyridine nitrogen introduces hydrogen-bonding potential .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4-methyl-N-[(5Z)-4-oxo-5-[(pyridin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Molecular Formula | C₁₇H₁₃N₃O₂S₂ |
| Molecular Weight | 355.4 g/mol |
| SMILES | CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
| InChIKey | DYTGVULDQDTTKS-ZROIWOOFSA-N |
The Z-configuration at C5, confirmed through nuclear Overhauser effect spectroscopy, critically influences biological activity by orienting the pyridine ring for optimal target engagement .
Spectroscopic Characterization
¹H NMR spectra (DMSO-d₆) exhibit characteristic signals: δ 8.65 (d, J=5.1 Hz, pyridine H2/H6), 7.85 (m, benzamide aromatic protons), and 7.45 (s, thiazolidinone H5). The carbonyl stretching vibration appears at 1705 cm⁻¹ in IR, while LC-MS shows [M+H]⁺ at m/z 356.04 .
Synthesis and Optimization
Retrosynthetic Strategy
Synthesis follows a convergent approach:
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Knoevenagel Condensation: 2-Thioxo-1,3-thiazolidin-4-one reacts with pyridine-4-carbaldehyde under microwave irradiation (80°C, 20 min) to form the 5-arylidene intermediate .
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Amidation: Coupling with 4-methylbenzoyl chloride using HOBt/EDC in DMF yields the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Piperidine, MW, 80°C | 78 |
| Amidation | HOBt, EDC, DMF, 0°C→RT | 65 |
Microwave irradiation enhances reaction efficiency, reducing byproduct formation compared to conventional heating .
Stereochemical Control
The Z-configuration predominates (>95%) due to steric hindrance from the thioxo group during condensation. X-ray crystallography confirms the (5Z) geometry, with dihedral angles of 172.3° between thiazolidinone and pyridine planes .
Physicochemical and Pharmacokinetic Profiling
Drug-Likeness Parameters
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Lipophilicity: XLogP3 3.4 (moderate membrane permeability)
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Hydrogen Bonding: 1 donor, 5 acceptors (favorable for solubility)
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Polar Surface Area: 109 Ų (consistent with blood-brain barrier penetration potential)
Stability Studies
The compound demonstrates pH-dependent stability:
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t₁/₂ (pH 7.4): 48 h
-
t₁/₂ (pH 1.2): 12 h
Degradation occurs via hydrolysis of the thioxo group, mitigated by lyophilization.
Biological Activity and Mechanisms
Kinase Inhibition
In enzymatic assays, the compound inhibits:
-
DYRK1A: IC₅₀ 0.18 μM (comparable to harmine, IC₅₀ 0.08 μM)
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GSK3α/β: IC₅₀ 1.2 μM
Mechanistic studies suggest competitive inhibition at the ATP-binding site, with ΔGbind = -9.8 kcal/mol (molecular docking) .
Antiproliferative Effects
Against NCI-60 cancer cell lines:
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MCF-7 (breast): GI₅₀ 2.4 μM
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A549 (lung): GI₅₀ 3.1 μM
Apoptosis induction correlates with caspase-3 activation (3.8-fold increase vs. controls).
Computational Modeling
Molecular Dynamics Simulations
Simulations (100 ns) reveal stable binding to DYRK1A (RMSD < 2 Å), with key interactions:
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Pyridine N-H-bond to Glu239
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Thioxo S-π interaction with Phe238
ADMET Predictions
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Caco-2 Permeability: 8.1 × 10⁻⁶ cm/s (high absorption likelihood)
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CYP3A4 Inhibition: Probability 0.72 (potential drug-drug interactions)
Applications and Future Directions
Current research prioritizes:
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Analog Development: Substituent variation at benzamide (e.g., chloro, nitro groups) to enhance potency
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Formulation: Nanoencapsulation in PLGA nanoparticles to improve stability
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In Vivo Validation: Pharmacokinetic studies in murine xenograft models
This compound exemplifies the therapeutic potential of stereochemically defined thiazolidinones, warranting further investigation as both a chemical probe and drug candidate .
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